Clonixin Lysinate

Description

Properties

IUPAC Name |

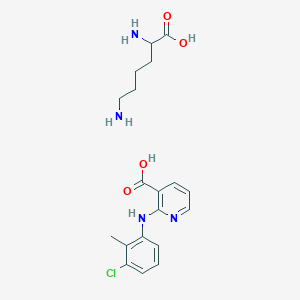

2-(3-chloro-2-methylanilino)pyridine-3-carboxylic acid;2,6-diaminohexanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClN2O2.C6H14N2O2/c1-8-10(14)5-2-6-11(8)16-12-9(13(17)18)4-3-7-15-12;7-4-2-1-3-5(8)6(9)10/h2-7H,1H3,(H,15,16)(H,17,18);5H,1-4,7-8H2,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVNFYQCHAWFYQI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Cl)NC2=C(C=CC=N2)C(=O)O.C(CCN)CC(C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25ClN4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Clonixin Lysinate can be synthesized through a series of chemical reactions involving the parent compound, Clonixin. The synthesis typically involves the reaction of Clonixin with lysine to form the lysinate salt. The process may include steps such as esterification, amidation, and crystallization to obtain the final product .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of specific solvents, catalysts, and temperature control to facilitate the reactions. The final product is then purified through crystallization and filtration techniques .

Chemical Reactions Analysis

Types of Reactions: Clonixin Lysinate undergoes various chemical reactions, including:

Oxidation: Involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

Substitution: Halogens, alkylating agents, solvents like dichloromethane or ethanol.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

Pain Management

Dysmenorrhea Treatment:

Clonixin lysinate has been studied for its efficacy in managing dysmenorrhea, a common condition characterized by painful menstrual cramps. A double-blind randomized crossover study demonstrated that lysine clonixinate significantly reduced menstrual pain compared to placebo and ibuprofen. Pain scores decreased from an average of 3.16 (no treatment) to 1.79 with this compound, indicating substantial analgesic effects during menstrual cycles .

Migraine Relief:

Research indicates that this compound is effective in treating moderately severe migraine attacks. In a controlled trial, patients receiving clonixin reported significant pain relief compared to those on placebo, particularly within the first few hours of treatment. However, it was found to be less effective for severe migraine attacks .

Pharmacokinetics and Bioequivalence Studies

Bioequivalence Assessment:

A study assessing the bioequivalence of different formulations of lysine clonixinate found that both met regulatory standards in terms of pharmacokinetic parameters such as Cmax and AUC. This ensures that various formulations can be used interchangeably without loss of efficacy .

Stability and Quantification:

A validated high-performance liquid chromatography (HPLC) method has been developed for the quantitative determination of related substances in formulations containing lysine clonixinate. This method demonstrates accuracy and precision, essential for ensuring the quality and safety of pharmaceutical products .

Combination Therapies

Synergistic Effects with Other NSAIDs:

this compound has been explored in combination with other analgesics like diclofenac to enhance pain relief while minimizing side effects. Studies suggest that this combination can provide superior analgesic effects compared to either drug alone, particularly in inflammatory conditions .

Case Studies and Clinical Applications

Numerous case studies have documented the successful use of this compound in various pain syndromes, including renal colic and muscular pain. These studies highlight its effectiveness as a non-narcotic analgesic with minimal side effects on vital signs or consciousness .

Mechanism of Action

The mechanism of action of Clonixin Lysinate involves the inhibition of cyclooxygenase enzymes 1 and 2 (COX-1 and COX-2). This inhibition leads to a reduction in the production of prostaglandins, which are mediators of inflammation and pain. By reducing prostaglandin levels, this compound exerts its anti-inflammatory and analgesic effects . The compound also produces vasodilation, contributing to its therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Clonixin Lysinate belongs to a class of NSAID salts designed to improve solubility and therapeutic performance. Below is a comparative analysis with structurally or functionally related compounds:

Clonixin Argininate

Clonixin Argininate, another amino acid salt, demonstrates superior analgesic efficacy in murine models. In acetic acid-induced pain tests, Clonixin Argininate reduced paw swelling significantly more than this compound (p < 0.01), attributed to enhanced solubility and receptor interactions .

Rhein Lysinate

Rhein Lysinate, a lysine salt of rhein (a anthraquinone derivative), shares the lysine moiety but differs in pharmacological action. It inhibits HER-2/NF-κB signaling in breast cancer cells (IC₅₀ = 85 μM) rather than COX enzymes, highlighting its niche in oncology versus clonixin’s anti-inflammatory role .

Aspirin Lysinate

Aspirin Lysinate combines lysine with acetylsalicylic acid, offering faster absorption than clonixin salts. While both target COX, aspirin lysinate’s acetyl group irreversibly inhibits platelet COX-1, making it preferable for cardiovascular prophylaxis, whereas clonixin’s reversible inhibition suits acute pain management .

Solvates and Cocrystals

Clonixin’s solvates (e.g., CLX·DMF and CLX·DMA) exhibit distinct conformational and packing patterns. CLX·DMF adopts a twisted conformation (dihedral angle = 66.5°) stabilized by O–H/O hydrogen bonds (-11.1 kcal/mol) and π–π stacking (-14.4 kcal/mol). 90°C for DMF) .

Comparative Data Tables

Table 1: Pharmacokinetic and Physicochemical Properties

| Compound | Molecular Weight (g/mol) | Solubility (pH 6.8) | Bioavailability | Tₘ (°C) | Key Interactions |

|---|---|---|---|---|---|

| This compound | 408.88 | High | 86% (urine) | 240.1 | O–H/O, planar conformation |

| Clonixin Argininate | 423.90 | Higher | N/A | N/A | Enhanced receptor binding |

| CLX·DMF | 329.75 (CLX) + 73.09 | Moderate | N/A | 90 | O–H/O, π–π stacking |

| CLX·DMA | 329.75 (CLX) + 87.12 | Moderate | N/A | 87.3 | O–H/O, no π–π |

Table 2: Efficacy in Preclinical Models

Key Findings and Implications

- Solubility vs. Stability : this compound’s lysine salt improves solubility, but solvates like CLX·DMF offer alternative crystallization pathways for formulation stability .

- Structural Flexibility : Conformational differences in solvates (twisted vs. planar) influence packing efficiency and thermal behavior, critical for manufacturing .

- Therapeutic Trade-offs : While Clonixin Argininate shows superior analgesia, Aspirin Lysinate’s irreversible COX-1 inhibition makes it more suitable for long-term cardiovascular use .

Biological Activity

Clonixin lysinate (CL) is a non-steroidal anti-inflammatory drug (NSAID) that combines clonixin, an analgesic agent, with the amino acid lysine. This compound is primarily utilized for its analgesic, anti-inflammatory, and antipyretic properties. The following sections detail its biological activity, mechanisms of action, clinical applications, and relevant research findings.

This compound exerts its effects primarily through the inhibition of cyclooxygenase (COX) enzymes, which are crucial in the biosynthesis of prostaglandins—lipid compounds that mediate inflammation and pain. By inhibiting COX-1 and COX-2, CL effectively reduces prostaglandin levels, leading to decreased inflammation and pain perception . Additionally, studies have indicated that CL may modulate nitric oxide synthase (NOS) activity, particularly in inflammatory conditions .

Key Characteristics

- Chemical Structure : this compound is an organoammonium salt formed by combining clonixin with L-lysine. This structure enhances solubility and bioavailability .

- Pharmacokinetics : While specific pharmacokinetic data such as absorption rates and half-life are not extensively documented, the drug's efficacy in pain management suggests favorable pharmacokinetic properties for therapeutic use .

Clinical Applications

This compound has been studied for various indications:

- Pain Management : Effective in treating conditions such as renal colic, muscular pain, and migraine attacks. Clinical trials have shown significant reductions in pain intensity compared to placebo and other NSAIDs like ibuprofen .

- Menstrual Pain : A study demonstrated that CL significantly reduced menstrual pain and associated prostaglandin levels compared to placebo and ibuprofen, indicating its potential for treating dysmenorrhea .

- Platelet Function : Unlike some NSAIDs that can adversely affect platelet function, studies have shown that CL does not significantly alter platelet count or function at therapeutic doses .

In Vivo and In Vitro Studies

- Nitric Oxide Synthase Modulation : Research indicated that CL inhibited LPS-induced NOS activity in rat models without affecting basal NO production. This suggests a potential anti-inflammatory mechanism beyond COX inhibition .

- Analgesic Efficacy : In a randomized controlled trial comparing CL to ibuprofen and placebo for menstrual pain relief, CL showed a statistically significant reduction in pain scores across treatment phases .

- Platelet Function Assessment : A comparative study found that CL did not induce changes in platelet aggregation or function when tested against standard NSAIDs like diclofenac and ibuprofen, highlighting its safety profile concerning hemostatic function .

Data Summary

Case Studies

- Migraine Treatment : A clinical trial involving intravenous administration of CL showed promising results in acute migraine management, demonstrating rapid onset of analgesia comparable to traditional treatments .

- Renal Colic Management : Patients treated with CL reported substantial pain relief during episodes of renal colic, supporting its use as an effective analgesic in urological emergencies.

Q & A

Q. What are the key physicochemical properties of Clonixin Lysinate that must be characterized in preclinical studies, and what methodologies are recommended?

this compound’s critical properties include solubility (in aqueous and organic solvents), pH stability (e.g., under varying temperatures), and crystalline structure. For solubility analysis, use high-performance liquid chromatography (HPLC) with a mobile phase ratio of 90:25:1 (methanol:water:acetic acid) and UV detection at 254 nm . pH stability should be assessed via accelerated stability studies at 105°C for 30 minutes to simulate long-term storage conditions . X-ray diffraction (XRD) is recommended for crystallinity analysis. Ensure purity validation using Karl Fischer titration for water content and mass spectrometry for molecular weight confirmation.

Q. How should researchers design experiments to evaluate the reproducibility of this compound synthesis?

Adopt a stepwise approach:

- Step 1 : Standardize reaction conditions (e.g., molar ratios of clonixin and lysine, solvent system, temperature) based on pharmacopoeial guidelines .

- Step 2 : Include controls (e.g., known impurities, reference standards) during synthesis.

- Step 3 : Validate reproducibility using triplicate batches analyzed via HPLC with ≤3% relative standard deviation (RSD) for peak area ratios .

- Step 4 : Document deviations rigorously, such as precipitate formation at lysinate concentrations >48.9 wt%, and adjust protocols accordingly .

Advanced Research Questions

Q. How can conflicting data on this compound’s anti-inflammatory efficacy across in vitro and in vivo models be systematically resolved?

Follow a tiered analytical framework:

- Data Triangulation : Compare results from COX-1/2 inhibition assays (in vitro) with rodent edema models (in vivo), ensuring dose equivalency and pharmacokinetic alignment (e.g., plasma half-life adjustments) .

- Bias Mitigation : Blind data analysis to avoid confirmation bias; use statistical tools like ANOVA with post-hoc Tukey tests to identify outliers .

- Mechanistic Reconciliation : Employ molecular docking studies to clarify discrepancies in binding affinity under physiological pH variations . Publish raw datasets in supplementary materials to enable peer validation .

Q. What methodological strategies are effective in optimizing this compound formulations for enhanced thermal stability?

- Preformulation Screening : Test excipient compatibility (e.g., lyoprotectants like trehalose) using differential scanning calorimetry (DSC) to identify eutectic points .

- Accelerated Stability Testing : Store samples at 40°C/75% RH for 6 months, monitoring degradation products via LC-MS. A semiempirical model (error margin ≤2.98%) can predict viscosity and density changes under these conditions .

- Container Closure Systems : Evaluate hydrolytic stability in glass vs. polymer packaging using USP <661> guidelines, with pH monitoring at 0, 3, and 6 months .

Q. How should researchers address gaps in the mechanistic understanding of this compound’s dual analgesic and antiplatelet effects?

- Multi-Omics Integration : Combine transcriptomic profiling (RNA-seq of treated macrophages) with metabolomic analysis (LC-MS/MS of arachidonic acid pathways) to map signaling cross-talk .

- In Silico Modeling : Use molecular dynamics simulations to explore off-target interactions with platelet ADP receptors (e.g., P2Y12) .

- Controlled Clinical Correlation : Cross-reference preclinical data with post-hoc analyses of human trials, adjusting for covariates like CYP2C9 polymorphisms .

Methodological Best Practices

Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound studies?

- Nonlinear Regression : Fit data to a four-parameter logistic model (e.g., Hill equation) using software like GraphPad Prism. Report IC50 values with 95% confidence intervals .

- Resampling Techniques : Apply bootstrap analysis (≥1,000 iterations) to assess robustness in small-sample in vivo studies .

- Meta-Analysis : Aggregate data from ≥5 independent studies using random-effects models to account for heterogeneity in potency measurements .

Q. How can researchers ensure ethical rigor in preclinical studies involving this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.